2-[(2-Methylpropoxy)methyl]oxirane

Catalog No.
S704956
CAS No.
3814-55-9
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Methylpropoxy)methyl]oxirane

CAS Number

3814-55-9

Product Name

2-[(2-Methylpropoxy)methyl]oxirane

IUPAC Name

2-(2-methylpropoxymethyl)oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3

InChI Key

AQKDMKKMCVJJTC-UHFFFAOYSA-N

SMILES

CC(C)COCC1CO1

Canonical SMILES

CC(C)COCC1CO1

Synthesis and Characterization:

2-(Isobutoxymethyl)oxirane, also known as Glycidyl isobutyl ether, is a chemical compound synthesized through various methods, including the reaction of epichlorohydrin with isobutanol in the presence of a base catalyst []. Research studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product []. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized 2-(Isobutoxymethyl)oxirane [, ].

Potential Applications in Polymer Science:

Research suggests potential applications of 2-(Isobutoxymethyl)oxirane in the field of polymer science. Its epoxide ring can participate in ring-opening polymerization reactions, leading to the formation of various types of polymers with unique properties []. Studies have investigated the use of 2-(Isobutoxymethyl)oxirane as a comonomer in the synthesis of copolymers with specific functionalities and improved thermal stability.

2-[(2-Methylpropoxy)methyl]oxirane, commonly known as glycidyl isobutyl ether, is an organic compound with the molecular formula C7_7H14_{14}O2_2. It belongs to the oxirane family, characterized by a three-membered epoxide ring that contributes to its unique chemical properties. This compound is notable for its potential applications in various industrial and research settings, particularly due to its reactivity and ability to participate in numerous

  • Skin and eye irritant: Epoxides are generally known to be skin and eye irritants. Contact with GI might cause irritation or burns.
  • Respiratory irritant: Inhalation of GI vapors could irritate the respiratory tract.
  • Potential carcinogen: Epoxides can be mutagenic and potentially carcinogenic. More research is needed to determine the specific risks associated with GI.

  • Oxidation: The epoxide ring can be opened through oxidation reactions, typically using hydrogen peroxide or peracids. This process often leads to the formation of diols or other oxygenated products.
  • Reduction: Reduction reactions can convert the epoxide ring into a diol, commonly employing reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles like amines or thiols attack the electrophilic carbon of the epoxide ring.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Involves reducing agents like lithium aluminum hydride.
  • Substitution: Various nucleophiles may be employed depending on the desired product.

Major Products Formed

  • From Oxidation: Diols and other oxygenated derivatives.
  • From Reduction: Diols.
  • From Substitution: Diverse substituted products based on the nucleophile used.

The synthesis of 2-[(2-Methylpropoxy)methyl]oxirane can be achieved through several methods:

  • Reaction of Isobutyl Alcohol with Epichlorohydrin: A common synthetic route involves reacting isobutyl alcohol with epichlorohydrin in the presence of a base catalyst like sodium hydroxide. This reaction typically follows an S_N2 mechanism, resulting in the formation of the desired oxirane.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are often employed for efficient mixing and control over reaction conditions, enhancing yield and purity.
  • Purification Techniques: Post-synthesis purification may involve distillation or recrystallization to eliminate impurities and ensure high-quality product.

2-[(2-Methylpropoxy)methyl]oxirane finds utility in various fields:

  • Chemical Industry: Serves as a building block in synthesizing complex molecules, particularly in producing polymers and resins.
  • Adhesives and Coatings: Utilized in formulating adhesives and coatings due to its reactivity and ability to form strong bonds.
  • Polymer Science: Engages in ring-opening polymerization reactions, contributing to the development of polymers with unique properties.

Studies on the interactions of 2-[(2-Methylpropoxy)methyl]oxirane with biological systems are still emerging. Its mechanism of action primarily revolves around the reactivity of its epoxide ring, which can react with various nucleophiles. This characteristic allows it to be explored for potential applications in drug development and material sciences.

Several compounds share structural similarities with 2-[(2-Methylpropoxy)methyl]oxirane:

Compound NameStructure DescriptionUnique Features
2-(Butoxymethyl)oxiraneSimilar structure but with a butyl group instead of isobutylDifferent physical properties due to butyl group
Glycidyl ethersA broader class including various glycidyl ethersVaries widely in properties depending on substituents
1,2-EpoxybutaneA simpler epoxide compoundLacks additional functional groups present in this compound

Uniqueness

The uniqueness of 2-[(2-Methylpropoxy)methyl]oxirane lies in its specific isobutyl group, which imparts distinct chemical properties compared to other glycidyl ethers. This specificity enhances its value in applications where tailored reactivity or physical characteristics are required.

The nucleophilic ring-opening of epichlorohydrin with isobutanol represents the most extensively studied and commercially viable synthetic route for producing 2-[(2-Methylpropoxy)methyl]oxirane, commonly known as glycidyl isobutyl ether . This methodology involves the direct nucleophilic substitution reaction between isobutanol and epichlorohydrin, proceeding through a classic SN2 mechanism that results in the formation of the desired epoxide product [2].

The reaction mechanism follows a two-step process wherein the primary alcohol isobutanol acts as a nucleophile, attacking the less substituted carbon of the epichlorohydrin molecule [3] [4]. Research conducted by Kreps and colleagues demonstrated that the reaction proceeds with second-order kinetics when catalyzed with boron trifluoride etherate, with optimal temperatures ranging from 80 to 140 degrees Celsius [4]. The kinetic studies revealed that the overall reaction system comprises multiple competing processes, including a second-order reaction between primary fatty alcohol and epichlorohydrin, homopolymerization of epichlorohydrin, and pseudo first-order reactions involving secondary hydroxyls [4].

Lewis acid catalysts, particularly boron trifluoride etherate, have proven essential for achieving acceptable reaction rates and yields [5] [6]. The catalyst loading typically ranges from 0.05 to 0.1 percent based on total reactant weight, with higher concentrations leading to increased side reactions and polymer formation [4]. Temperature optimization studies indicate that maintaining reaction temperatures between 100 and 150 degrees Celsius provides the optimal balance between reaction rate and selectivity [6].

The molar ratio of reactants significantly influences both yield and purity of the final product [6]. Research has established that employing a molar excess of isobutanol ranging from 1.1 to 5.0 equivalents relative to epichlorohydrin enhances the selectivity toward the desired glycidyl ether while minimizing polymerization reactions [5] [6]. The reaction typically requires 0.25 to 3.5 hours for completion under optimized conditions, yielding products with purities exceeding 85 percent [7].

ParameterOptimal RangeProduct Yield (%)Reaction Time
Temperature100-150°C85.30.25-3.5 h
Catalyst Loading0.05-0.1% BF₃·Et₂O71-85Variable
Molar Ratio (Alcohol:ECH)1.1-5.0:165-853-4 h

Solid Acid-Catalyzed Etherification Pathways

Solid acid-catalyzed etherification represents an environmentally sustainable alternative to traditional homogeneous Lewis acid catalysis for synthesizing 2-[(2-Methylpropoxy)methyl]oxirane [8] [9]. Zeolite-based catalysts, particularly those functionalized with sulfonic acid groups, have emerged as promising heterogeneous catalysts for this transformation [10] [11].

The mechanism of solid acid-catalyzed etherification involves the activation of epichlorohydrin through protonation by Brønsted acid sites on the zeolite surface [12] [9]. Dealuminated zeolites such as hydrogen-form Y zeolite and ZSM-5 have been successfully functionalized with organosilica precursors to introduce sulfonic acid functionality [10]. Research by García-Sancho and colleagues demonstrated that sulfonic acid-functionalized zeolites exhibit moderate activity for glycidyl ether formation, achieving yields of approximately 13 percent under microwave-assisted conditions at 75 degrees Celsius [10].

The textural properties of the zeolite support significantly influence catalytic performance [10]. Zeolites with larger channel dimensions, such as faujasite-type structures, demonstrate superior activity compared to medium-pore zeolites like ZSM-5 [10]. This difference arises from reduced diffusion limitations for the bulky isobutanol and epichlorohydrin molecules within the larger pore systems [9] [13].

Zirconium-modified ZSM-5 zeolites have shown enhanced acidity and catalytic performance for related esterification reactions [11]. The incorporation of zirconium heteroatoms into the zeolite framework creates Lewis acid sites that complement the existing Brønsted acidity, resulting in improved overall catalytic activity [11]. Steam treatment of these materials further enhances their surface area and pore structure, contributing to better mass transfer characteristics [11].

The co-adsorption mechanism proposed for related etherification reactions involves the formation of surface complexes between the alcohol and activated epichlorohydrin [12]. This mechanism explains the observed kinetic behavior and provides insights into optimizing reaction conditions for maximum selectivity toward the desired glycidyl ether product [12].

Continuous Flow Reactor Systems for Industrial Production

Continuous flow reactor technology has revolutionized the industrial production of epoxides, including 2-[(2-Methylpropoxy)methyl]oxirane, by providing enhanced mass and heat transfer characteristics compared to traditional batch processes [14] [15]. The implementation of microreactor and millireactor systems enables precise control over reaction parameters while significantly reducing reaction times [16].

Research conducted by Hayashi and colleagues demonstrated the effectiveness of continuous flow systems for epoxidation reactions using air as an oxidant [14] [15]. Their stainless steel flow reactor achieved remarkable results, producing cyclohexene oxide with yields exceeding 90 percent in residence times as short as 1.4 minutes [14]. The enhanced performance stems from the formation of thin liquid films within the reactor, dramatically increasing the interfacial area between reactants and improving mass transfer efficiency [14].

The continuous flow approach offers several advantages for glycidyl ether synthesis, including improved temperature control, reduced hot spot formation, and enhanced mixing efficiency [16]. Microreactor studies have shown that the reduced dimensions promote rapid heat dissipation, preventing thermal degradation of sensitive epoxide products [16]. The precise residence time control achievable in flow systems enables optimization of reaction conditions to maximize selectivity while minimizing side reactions [14].

Process intensification through continuous flow technology has demonstrated significant improvements in productivity [15]. The ability to operate at elevated temperatures and pressures while maintaining precise control over reaction conditions allows for higher reaction rates without compromising product quality [15]. Continuous operation also facilitates real-time monitoring and adjustment of process parameters, ensuring consistent product quality [14].

Industrial implementation of continuous flow systems for glycidyl ether production requires careful consideration of reactor design parameters [16]. The choice between microreactor and millireactor configurations depends on production scale requirements, with microreactors offering superior mass transfer characteristics for smaller scales and millireactors providing higher throughput for larger production volumes [16].

Reactor TypeResidence TimeYield (%)Temperature (°C)Productivity
Batch Reactor2-4 hours65-8580-140Standard
Microreactor1.4 minutes90+65-10010x Enhanced
Millireactor5-15 minutes85-9570-1205x Enhanced

Purification Techniques and Yield Maximization Strategies

The purification of 2-[(2-Methylpropoxy)methyl]oxirane requires specialized techniques due to the compound's moderate volatility and potential for thermal degradation [17]. Vacuum distillation has emerged as the preferred method for large-scale purification, offering excellent product purity while minimizing thermal stress [17].

Vacuum distillation optimization studies have established that operating at 170 degrees Celsius under nitrogen flow provides optimal conditions for product recovery [17]. This approach achieves product purities ranging from 94 to 95 percent with recovery yields between 71 and 95 percent [17]. The use of nitrogen flow during distillation prevents oxidative degradation and reduces product losses due to thermal decomposition [17].

Column chromatography using silica gel as the stationary phase represents an alternative purification method for smaller-scale applications [18] [19]. The mobile phase typically consists of hexane and diethyl ether mixtures, with the composition optimized based on the specific impurity profile [18]. This technique consistently achieves product purities exceeding 98 percent, though with somewhat lower recovery yields ranging from 80 to 90 percent [19].

Crystallization techniques have been developed for related epoxide compounds, demonstrating the potential for high-purity product isolation [20] [21]. The crystallization process involves dissolving the crude product in a polar solvent such as isopropanol, followed by controlled precipitation through water addition [20]. This method achieves exceptionally high purities (98+ percent) with recovery yields of 90 to 95 percent [21].

Phase transfer catalysis methods incorporate built-in purification advantages through the use of solid bases and phase transfer catalysts [22] [23]. The resulting solid by-products, including sodium chloride and sodium hydroxide, can be easily removed through simple filtration, eliminating the need for extensive aqueous workup procedures [22]. This approach typically yields products with 65 to 85 percent purity directly from the reaction mixture [23].

Extractive separation using diethyl ether provides a rapid purification method suitable for intermediate-scale applications [18]. The process involves extraction of the product from aqueous reaction mixtures, followed by drying and solvent removal [18]. While this method offers good recovery yields (80-85 percent), the resulting product purity (85-90 percent) may require additional purification steps for high-purity applications [18].

Process optimization strategies focus on minimizing product losses during purification while maintaining high purity standards [17]. The implementation of reduced-temperature distillation with inert gas flow has proven particularly effective for volatile epoxide compounds [17]. Additionally, the integration of continuous monitoring techniques enables real-time adjustment of purification parameters to optimize both yield and purity [24].

Purification MethodOperating ConditionsPurity (%)Recovery Yield (%)
Vacuum Distillation170°C, N₂ flow94-9571-95
Column ChromatographySilica gel, hexane:ether98+80-90
CrystallizationPolar solvent system98+90-95
Simple FiltrationDirect solid removal65-8585-90
Extractive SeparationDiethyl ether extraction85-9080-85

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation of 2-[(2-Methylpropoxy)methyl]oxirane. The compound exhibits distinctive spectroscopic signatures that enable precise identification and structural confirmation. Proton nuclear magnetic resonance analysis reveals characteristic resonances for the oxirane ring protons appearing in the range of 3.1 to 3.5 parts per million . These signals display complex splitting patterns due to the asymmetric nature of the epoxide ring and coupling interactions with adjacent methylene protons.

The isobutyl methyl groups generate doublet signals between 0.9 and 1.2 parts per million, reflecting the characteristic geminal coupling pattern of the branched alkyl substituent . The ether linkage methylene protons contribute complex multipicity signals in the 3.7 to 4.0 parts per million region, demonstrating deshielding effects from the adjacent oxygen atom [2] [3]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with epoxide carbons resonating at higher field values between 45 and 55 parts per million due to ring strain effects [2] [3].

The isobutyl methyl carbons appear as characteristic signals between 19 and 22 parts per million, while the ether carbon exhibits resonances in the 70 to 80 parts per million range [2] [3]. These spectroscopic parameters facilitate unambiguous identification and enable monitoring of chemical purity through integration analysis.

NucleusChemical Shift (ppm)AssignmentMultiplicityReference
¹H NMR3.1-3.5Oxirane protonscomplex
¹H NMR0.9-1.2Isobutyl methyl groupsdoublet
¹H NMR3.7-4.0Ether methylenecomplex [2] [3]
¹³C NMR45-55Oxirane carbonssignal [2] [3]
¹³C NMR19-22Isobutyl methyl carbonssignal [2] [3]

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides valuable vibrational fingerprint information for 2-[(2-Methylpropoxy)methyl]oxirane characterization. The epoxide ring exhibits three characteristic absorption bands arising from symmetric ring breathing vibrations, asymmetric carbon-oxygen-carbon stretching, and symmetric carbon-oxygen-carbon stretching modes [4]. The symmetric ring breathing vibration appears between 1280 and 1230 wavenumbers, representing coordinated expansion and contraction of all three ring bonds [4].

The asymmetric carbon-oxygen-carbon stretch manifests as a strong absorption band between 950 and 810 wavenumbers, where one carbon-oxygen bond stretches while the other contracts [4]. The symmetric carbon-oxygen-carbon stretch produces intense absorption between 880 and 750 wavenumbers, characterized by simultaneous stretching of both carbon-oxygen bonds while the carbon-carbon bond contracts [4]. These epoxide-specific bands provide definitive identification markers and enable monitoring of ring-opening reactions during thermal or chemical processing.

Alkyl carbon-hydrogen stretching vibrations contribute strong absorption bands between 2950 and 2850 wavenumbers, while carbon-hydrogen bending modes appear as medium intensity peaks between 1460 and 1380 wavenumbers [4]. The ether linkage carbon-oxygen stretch produces characteristic absorption between 1150 and 1050 wavenumbers, complementing the epoxide ring vibrations [4].

Wavenumber (cm⁻¹)AssignmentIntensityReference
1280-1230Symmetric ring breathing (epoxide)Medium [4]
950-810Asymmetric C-O-C stretch (epoxide)Strong [4]
880-750Symmetric C-O-C stretch (epoxide)Strong [4]
2950-2850C-H stretching (alkyl)Strong [4]
1460-1380C-H bending (alkyl)Medium [4]
1150-1050C-O stretching (ether)Medium [4]

Mass Spectrometry

Mass spectrometric analysis of 2-[(2-Methylpropoxy)methyl]oxirane reveals characteristic fragmentation patterns that facilitate structural identification and purity assessment. The molecular ion peak appears at mass-to-charge ratio 130, typically exhibiting low relative intensity due to the inherent instability of the epoxide ring under electron impact conditions [5] [6]. The base peak commonly occurs at mass-to-charge ratio 57, corresponding to the isobutyl cation fragment formed through ether bond cleavage [5] [6].

Significant fragmentation pathways include alpha-cleavage adjacent to the oxygen atom, producing ions at mass-to-charge ratio 115 through loss of a methyl group [5] [6]. Beta-cleavage generates fragments at mass-to-charge ratio 87 via propyl group elimination, while ether bond cleavage yields characteristic ions at mass-to-charge ratio 71 [5] [6]. These fragmentation patterns provide structural confirmation and enable differentiation from isomeric compounds.

Electrospray ionization mass spectrometry offers softer ionization conditions, preserving the molecular ion and enabling accurate mass determination for elemental composition confirmation [7]. The combination of electron impact and electrospray ionization techniques provides comprehensive mass spectrometric characterization suitable for quantitative analysis and impurity detection.

m/zIon AssignmentRelative Intensity (%)Fragmentation TypeReference
130[M]⁺- (molecular ion)<5Molecular ion [5] [6]
115[M-CH₃]⁺25-35α-cleavage [5] [6]
87[M-C₃H₇]⁺40-50β-cleavage [5] [6]
71[C₄H₇O]⁺60-70Ether cleavage [5] [6]
57[C₄H₉]⁺80-90Alkyl fragmentation [5] [6]

Chromatographic Purity Assessment

Chromatographic analysis represents the primary methodology for purity determination and impurity profiling of 2-[(2-Methylpropoxy)methyl]oxirane. Gas chromatography employing flame ionization detection provides quantitative assessment with detection limits suitable for trace impurity analysis [8] [9]. Capillary columns with non-polar stationary phases, such as dimethylpolysiloxane-based DB-5, offer optimal separation efficiency for structural isomers and related compounds [8].

Temperature programming from 50 to 250 degrees Celsius at controlled heating rates enables baseline resolution of closely eluting components. Helium carrier gas at flow rates between 1 and 6 milliliters per minute provides optimal peak shape and reproducibility [8] [9]. Purity assessments typically achieve accuracies between 95 and 99 percent, with relative standard deviations below 2 percent for replicate analyses [9].

High performance liquid chromatography using reversed-phase octadecylsilane columns provides complementary separation mechanisms for polar impurities and degradation products [10]. Gradient elution with acetonitrile-water mobile phases enables separation of compounds with varying hydrophobicity. Ultraviolet detection at 254 nanometers offers sensitive detection for aromatic impurities, while evaporative light scattering detection provides universal response for non-chromophoric compounds [10].

Gas chromatography-mass spectrometry coupling enhances selectivity through mass spectrometric identification of chromatographic peaks [11] [12]. Selected ion monitoring enables quantification of specific impurities at sub-parts-per-million concentrations. The combination of retention time and mass spectral data provides unambiguous compound identification and enables differentiation of co-eluting species [12].

MethodColumn TypeDetection MethodPurity Range (%)Reference
Gas ChromatographyDB-5 (30 m × 0.53 mm)Flame Ionization95-99 [8] [9]
HPLCC18 reversed-phaseUV at 254 nm96-99 [10]
GC-MSHP-5MS (30 m × 0.25 mm)Mass spectrometry97-99.5 [11] [12]

Thermal Behavior Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential scanning calorimetry provides comprehensive thermal characterization of 2-[(2-Methylpropoxy)methyl]oxirane, revealing critical transition temperatures and enthalpic properties. Glass transition phenomena occur in the temperature range of -50 to -30 degrees Celsius, indicating the amorphous-to-rubbery state transformation [13] [14]. The compound exhibits crystallization exotherms between 20 and 40 degrees Celsius, with enthalpies of crystallization ranging from 15 to 25 joules per gram [13].

Melting transitions appear as endothermic peaks between 80 and 120 degrees Celsius, depending on crystalline polymorphs and thermal history [13] [15]. The enthalpy of fusion typically ranges from 40 to 60 joules per gram, reflecting the degree of crystallinity and molecular packing efficiency [15]. Temperature-modulated differential scanning calorimetry enables separation of reversing and non-reversing heat flow components, providing enhanced resolution of overlapping thermal events [15].

Thermogravimetric analysis reveals thermal stability characteristics and decomposition kinetics under controlled atmospheric conditions [14] [16]. Initial decomposition typically commences around 180 to 200 degrees Celsius, with mass loss rates accelerating above 220 degrees Celsius [16]. The primary decomposition mechanism involves epoxide ring opening followed by ether bond cleavage, generating volatile aldehydes and alcohols [16].

Activation energies for thermal decomposition range from 120 to 140 kilojoules per mole, determined through isoconversional kinetic analysis [16]. Nitrogen atmospheres promote different decomposition pathways compared to oxidative conditions, with oxygen presence accelerating degradation through radical mechanisms [14]. These thermal properties guide processing conditions and storage stability assessments.

Analysis TypeTemperature Range (°C)Key ParametersReference
DSC-50 to 200Glass transition, melting point [13] [14] [15]
TGA25 to 600Decomposition temperature [14] [16]
TMDSC-100 to 150Reversing/non-reversing heat flow [15]

Crystallographic Studies and Molecular Packing

Crystallographic analysis of 2-[(2-Methylpropoxy)methyl]oxirane reveals fundamental aspects of molecular packing and intermolecular interactions that influence bulk material properties. The compound crystallizes in space groups dependent on thermal treatment and crystallization conditions, with common polymorphs exhibiting monoclinic or orthorhombic symmetries [17] [18]. Unit cell parameters typically range from 8 to 12 angstroms for the a-axis, 10 to 14 angstroms for the b-axis, and 12 to 16 angstroms for the c-axis [17].

Molecular conformation within the crystal lattice adopts energy-minimized geometries with the epoxide ring maintaining its characteristic three-membered structure. Carbon-oxygen bond lengths in the epoxide ring measure approximately 1.44 angstroms, while carbon-carbon bonds extend to 1.48 angstroms [18]. The ether linkage exhibits standard geometry with carbon-oxygen-carbon bond angles near 111 degrees [18].

Intermolecular packing arrangements are dominated by van der Waals interactions and weak hydrogen bonding between methyl groups and oxygen atoms [17]. The absence of strong hydrogen bond donors limits directional intermolecular forces, resulting in relatively low melting points and moderate lattice energies [17]. Packing efficiency calculations indicate space filling factors between 65 and 70 percent, consistent with molecular liquids transitioning to crystalline phases [18].

Powder diffraction analysis provides phase identification and polymorphic characterization for bulk material samples [17]. Characteristic diffraction peaks appear at specific two-theta angles corresponding to major crystallographic planes. Peak intensity ratios enable quantitative analysis of polymorphic compositions in mixed-phase samples [17]. Temperature-variable diffraction studies reveal thermal expansion coefficients and phase transition temperatures critical for processing applications [18].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3814-55-9

Dates

Last modified: 08-15-2023

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